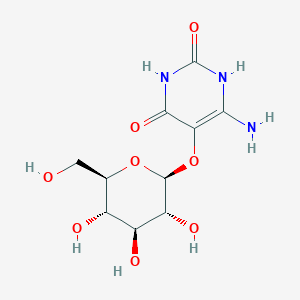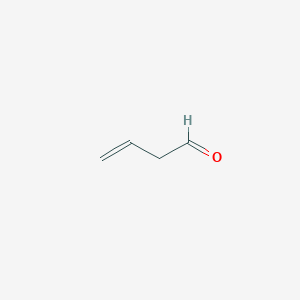
苦豆碱
描述
Convicine is a pyrimidine glucoside found in faba beans (Vicia faba L.) . It is one of the compounds implicated in favism, a genetic disease that causes hemolytic anemia in individuals lacking glucose-6-phosphate-dehydrogenase (G6PD) in their erythrocytes . The faba bean seeds also contain a number of anti-nutritional compounds (ANCs) which negatively affect their digestibility .
Synthesis Analysis
The VC1 gene plays a central role in the biosynthesis of convicine . The gene has GTP cyclohydrolase II activity and the purine GTP is a precursor of both vicine and convicine . All faba bean varieties with a low vicine-convicine content descended from a single accession found in a genebank. It had two nucleotides inserted within the VC1 gene. This insertion disrupts VC1 function and is the only known genetic source of low vicine and convicine content .
Molecular Structure Analysis
The molecular formula of convicine is C10H15N3O8 . Its average mass is 305.241 Da and its mono-isotopic mass is 305.085907 Da .
Chemical Reactions Analysis
Convicine may be removed from faba bean by hydrolysis to the corresponding aglycones, divicine and isouramil . For total elimination of their toxicity, further degradation of the aglycones should be shown . The effect of acidity on the stability of convicine was investigated and it was found that acidity itself did not cause losses under the conditions studied, apart from that of convicine at low pH .
科学研究应用
吸收和排泄模式
苦豆碱与野豌豆毒苷一起,当口服给大鼠时,吸收最少,主要通过肾脏和粪便排出。在大鼠的血液、肝脏、肾脏或肌肉组织中未检测到野豌豆毒苷或苦豆碱,表明在大鼠中吸收有限。这些化合物没有被大鼠组织水解,但在大肠和盲肠中迅速水解,表明大部分膳食野豌豆毒苷和苦豆碱在这些区域发生降解 (Hegazy & Marquardt, 1984)。
分析和定量技术
已经开发出有效的分析方法来分析蚕豆中的苦豆碱含量。这些方法包括针对野豌豆毒苷和苦豆碱的不同溶解性和稳定性而优化的高效液相色谱 (HPLC) 技术。所选择的方法包括用高氯酸提取、用 C18 柱分离和紫外检测。该方法的准确性已使用光谱数据和生化分析得到证实,为在蚕豆是重要营养来源的地区利用多样化的种质资源铺平了道路 (Khamassi et al., 2013) (Pulkkinen et al., 2015)。
稳定性和解毒性
研究表明,野豌豆毒苷和苦豆碱的苷元,二野豌豆毒苷和异尿嘧啶,不稳定,在特定条件下会迅速降解。这些知识对于监测蚕豆中的解毒过程至关重要。在蚕豆悬浮液和酸面团中,已经发现野豌豆毒苷和苦豆碱可以水解为二野豌豆毒苷和异尿嘧啶。然而,为了完全消除它们的毒性,有必要进一步降解这些苷元。这些化合物在不同条件(如 pH 值和温度)下的稳定性已得到广泛研究,为其解毒和在食品中的潜在用途提供了见解 (Pulkkinen et al., 2016) (Pulkkinen et al., 2019)。
作用机制
安全和危害
未来方向
The identification of the VC1 gene and the specific mutation within this gene that causes the reduction in synthesis of convicine paves the way for the development of faba bean cultivars that are free of these anti-nutrients . This research sets the stage for a thorough description of the vicine and convicine biosynthesis pathways, as well as the breeding, manufacture, and future use of faba beans .
属性
IUPAC Name |
6-amino-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O8/c11-7-6(8(18)13-10(19)12-7)21-9-5(17)4(16)3(15)2(1-14)20-9/h2-5,9,14-17H,1H2,(H4,11,12,13,18,19)/t2-,3-,4+,5-,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJWYIMQKLTVAGZ-SYCVNHKBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2=C(NC(=O)NC2=O)N)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=C(NC(=O)NC2=O)N)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60940958 | |
| Record name | 4-Amino-2,6-dihydroxypyrimidin-5-yl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60940958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Convicine | |
CAS RN |
19286-37-4 | |
| Record name | Convicine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19286-37-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Convicine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019286374 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Amino-2,6-dihydroxypyrimidin-5-yl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60940958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CONVICINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6O6R2591X5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![Octyl 3-(3-(2H-benzo[d][1,2,3]triazol-2-yl)-5-(tert-butyl)-4-hydroxyphenyl)propanoate](/img/structure/B104202.png)


![3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)propanenitrile](/img/structure/B104211.png)
